molecular formula C31H40N2O5 B1665294 Asoprisnil ecamate CAS No. 222732-94-7

Asoprisnil ecamate

Numéro de catalogue: B1665294
Numéro CAS: 222732-94-7
Poids moléculaire: 520.7 g/mol
Clé InChI: XMCOWVOJIVSMEO-RCCUTSCYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The synthesis of asoprisnil ecamate involves multiple steps, starting from the appropriate steroidal precursor. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely scale up these laboratory procedures, ensuring the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Asoprisnil ecamate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the steroid backbone.

    Reduction: This reaction can reduce oxime groups to amines.

    Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Asoprisnil ecamate is compared with other SPRMs such as:

The uniqueness of this compound lies in its specific binding affinity and tissue-selective effects, which differentiate it from other SPRMs .

Activité Biologique

Asoprisnil ecamate, a selective progesterone receptor modulator (SPRM), has garnered attention for its unique pharmacological properties and potential therapeutic applications, particularly in gynecological disorders such as uterine fibroids and endometriosis. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and safety profile.

This compound exhibits a dual mechanism of action as both a partial agonist and antagonist at the progesterone receptor (PR). This selectivity allows it to modulate the effects of progesterone in various tissues without inducing the full spectrum of progestational effects typically associated with other progestins. Key characteristics include:

  • High Affinity for PR : this compound binds with high affinity to the progesterone receptor while showing moderate affinity for glucocorticoid receptors and low affinity for androgen receptors .
  • Endometrial Effects : It induces amenorrhea and endometrial atrophy in animal models, suggesting significant antiproliferative effects on the endometrium .

Efficacy in Gynecological Disorders

This compound has been studied extensively in clinical trials, demonstrating promising results in managing heavy menstrual bleeding (HMB) associated with uterine fibroids. Notable findings include:

  • Reduction in Menstrual Bleeding : In Phase II studies, doses of 5 mg, 10 mg, and 25 mg significantly improved non-menstrual pelvic pain scores and reduced bleeding intensity . The percentage of women achieving amenorrhea was notably higher compared to placebo groups (up to 93% at the 25 mg dose) over 12 months .
  • Impact on Uterine Volume : this compound effectively reduced both fibroid and uterine volume in a dose-dependent manner. Median changes at the highest dose indicated reductions of up to 63% in fibroid volume .

Safety Profile

The safety and tolerability of this compound have been evaluated across multiple studies:

  • Adverse Events : Most adverse events reported were mild and self-limiting, similar to those seen in placebo groups. Serious adverse events were rare .
  • Endometrial Safety Concerns : Long-term studies raised concerns regarding endometrial thickness and potential cystic changes, prompting further investigation into its long-term safety profile .

Summary of Clinical Trial Results

Study PhaseDose (mg)Amenorrhea Rate (%)Reduction in Uterine Volume (%)Adverse Events
Phase II528.1Not specifiedMild
Phase II1064.3Up to -48%Mild
Phase II2583.3Up to -63%Mild
Phase III1066-78Significant reductionMild
Phase III2583-93Significant reductionMild

Case Studies

  • Endometrial Biopsy Findings : In women treated with asoprisnil, biopsies revealed asynchronous differentiation of endometrial epithelium and stroma, indicating its mixed agonist/antagonist activity which is not observed with traditional hormonal treatments .
  • Long-Term Treatment Concerns : A study highlighted progressive increases in endometrial thickness during extended treatment periods, leading to invasive diagnostic procedures due to concerns about potential malignancies .

Propriétés

Numéro CAS

222732-94-7

Formule moléculaire

C31H40N2O5

Poids moléculaire

520.7 g/mol

Nom IUPAC

[(E)-[4-[(8S,11R,13S,14S,17S)-17-methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate

InChI

InChI=1S/C31H40N2O5/c1-5-32-29(35)38-33-18-20-6-8-21(9-7-20)26-17-30(2)27(14-15-31(30,37-4)19-36-3)25-12-10-22-16-23(34)11-13-24(22)28(25)26/h6-9,16,18,25-27H,5,10-15,17,19H2,1-4H3,(H,32,35)/b33-18+/t25-,26+,27-,30-,31+/m0/s1

Clé InChI

XMCOWVOJIVSMEO-RCCUTSCYSA-N

SMILES

CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C

SMILES isomérique

CCNC(=O)O/N=C/C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(COC)OC)[C@H]4C2=C5CCC(=O)C=C5CC4)C

SMILES canonique

CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C

Apparence

Solid powder

Key on ui other cas no.

222732-94-7

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Asoprisnil ecamate;  J-956;  J 956;  J956.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asoprisnil ecamate
Reactant of Route 2
Asoprisnil ecamate
Reactant of Route 3
Asoprisnil ecamate
Reactant of Route 4
Reactant of Route 4
Asoprisnil ecamate
Reactant of Route 5
Asoprisnil ecamate
Reactant of Route 6
Asoprisnil ecamate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.